5-Methyl-1,3,4-oxadiazol-2(3H)-one

Overview

Description

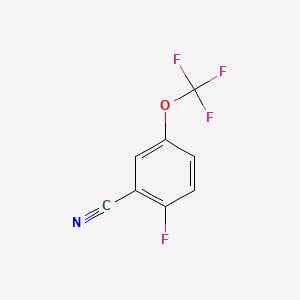

5-Methyl-1,3,4-oxadiazol-2(3H)-one is a chemical compound with the formula C3H4N2OS . It is also known by other names such as 5-methyl-1,3,4-oxadiazole-2-thiol .

Synthesis Analysis

The synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one involves the use of isonicotinic acid hydrazide in triethyl orthoacetate . The mixture is refluxed for 24 hours, after which the excess triethyl orthoacetate is distilled under reduced pressure. The residue is then washed with cold ethanol .Molecular Structure Analysis

The molecular structure of 5-Methyl-1,3,4-oxadiazol-2(3H)-one has been studied using various spectroscopic techniques such as Fourier transform infrared (FT-IR), UV–visible, mass spectroscopy, 1H and 13C nuclear magnetic resonance (NMR), and magnetic and conductivity measurements .Chemical Reactions Analysis

The chemical reactions of 5-Methyl-1,3,4-oxadiazol-2(3H)-one involve hydroxylation and then conjugation with sulfate . Other minor biotransformation pathways include oxidative dehydrogenation, dihydroxylation, and hydrolytic opening of the oxadiazole ring followed by either deacetylation or hydrolysis of the resulting diacyl hydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1,3,4-oxadiazol-2(3H)-one include a molecular weight of 116.14 g/mol, an exact mass of 116.00443393 g/mol, a topological polar surface area of 65.7 Ų, and a complexity of 131 .Scientific Research Applications

Application in Drug Discovery

- Field : Medicinal Chemistry

- Summary : 1,3,4-oxadiazoles are considered to be privileged scaffolds for drug discovery and have been widely used in the design of new synthetic medicinal agents .

- Methods : Synthetic approaches to these heterocyclic compounds typically involve cyclocondensations of acylhydrazines with carboxylic acid equivalents .

- Results : Among marketed drugs featuring 1,3,4-thiadiazole core are antibiotics cefazolin and sulfamethizole and anticonvulsant acetazolamide (Diamox, Diacarb) .

Application in Antimicrobial Activity

- Field : Medicinal Chemistry

- Summary : A new series of 2- ( (4- (2 H -benzo [ d] [1,2,3] triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity .

- Methods : The compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

- Results : The representative examples were screened in vitro for antibacterial activity and antifungal activity. The compounds showed significant antibacterial activity and showed moderate antifungal activity as that of standards .

Application in Synthetic Chemistry

- Field : Synthetic Chemistry

- Summary : A novel approach to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles has been reported via unusual cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in polyphosphoric acid .

- Methods : The reaction proceeds via the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid. Subsequent nucleophilic attack with semicarbazides or thiosemicarbazides allows access to 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles .

- Results : This method provides a new synthetic approach to these heterocyclic compounds, which are important targets in drug discovery .

Application in Agromedicinal Chemistry

- Field : Agromedicinal Chemistry

- Summary : 1,3,4-oxadiazoles are applied in agromedicinal chemistry as insecticides, fungicides, virucides, and plant growth regulators .

- Methods : The specific methods of application in this field would depend on the specific compound and its intended use .

- Results : These types of molecules are in high demand, with more than a million individual structures having been synthesized .

Application in Electrophilic Activation of Nitroalkanes

- Field : Synthetic Chemistry

- Summary : An unusual reaction proceeding via the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid has been discovered .

- Methods : Subsequent nucleophilic attack with semicarbazides or thiosemicarbazides allows access to 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles, respectively .

- Results : This method provides a new synthetic approach to these heterocyclic compounds, which are important targets in drug discovery .

Application in Safety and Usage

- Field : Chemical Safety and Usage

- Summary : The overall knowledge and encyclopedia of 5-methyl-3H-1,3,4-oxadiazole-2-thione covering characteristics, safety, usage, MSDS/SDS and more .

- Methods : The specific methods of application in this field would depend on the specific compound and its intended use .

- Results : This information is crucial for safe handling and usage of the compound .

Safety And Hazards

Future Directions

The future directions of research on 5-Methyl-1,3,4-oxadiazol-2(3H)-one could involve its potential use as a heat shock protein 90 inhibitor . Its complexes with Co(II), Ni(II), and Zn(II) have shown promising results in inhibiting the growth of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These complexes may offer new hope for cancer therapy and take the metallodrugs field to new heights .

properties

IUPAC Name |

5-methyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXROHRFMWHXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415853 | |

| Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,3,4-oxadiazol-2(3H)-one | |

CAS RN |

3069-67-8 | |

| Record name | 5-Methyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-oxadiazol-2(3H)-one, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)